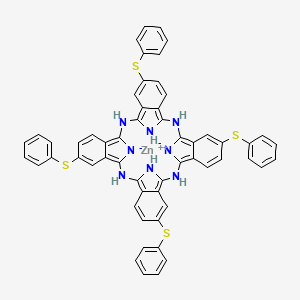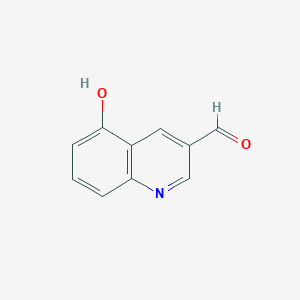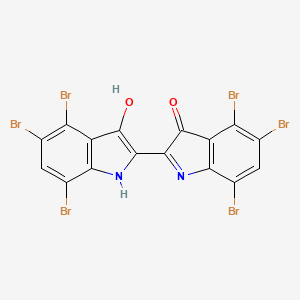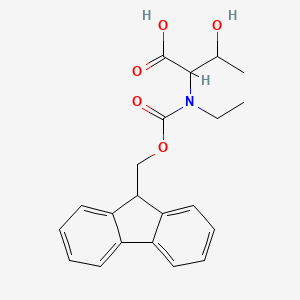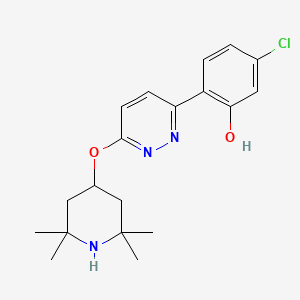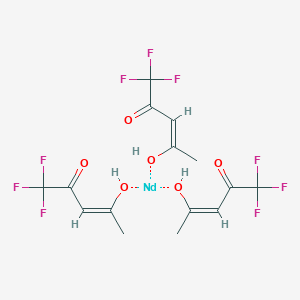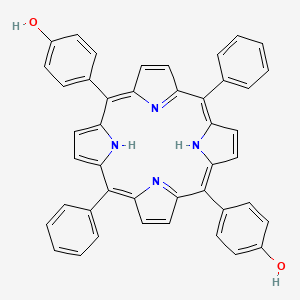
Urobilin hydrochloride
Overview
Description
Urobilin, also known as urochrome, is a tetrapyrroledicarboxylic acid that is primarily responsible for the yellow color of urine . It is a linear tetrapyrrole compound that, along with the related colorless compound urobilinogen, are degradation products of the cyclic tetrapyrrole heme .
Synthesis Analysis
Urobilin is generated from the degradation of heme, which is first degraded through biliverdin to bilirubin. Bilirubin is then excreted as bile, which is further degraded by microbes present in the large intestine to urobilinogen . The enzyme responsible for the degradation is bilirubin reductase .
Molecular Structure Analysis
The molecular structure of Urobilin is complex. It has an empirical formula of C33H42N4O6 and a molar mass of 590.71 g/mol . The natural compound has the (–) stereochemical configuration .
Chemical Reactions Analysis
Urobilin is a key marker in urinalysis. For example, if a patient’s urine has a deep yellow color, it may indicate that the patient is dehydrated . Certain foods will color the urine, like carrots will change their urine color to dark yellow .
Physical And Chemical Properties Analysis
Urobilin appears as yellow crystals with a melting point of 236 ºC . It is soluble in water .
Scientific Research Applications
Identification and Characterization
- Crystalline Forms and Spectral Properties: Urobilin hydrochloride has been explored for its crystalline forms and spectral properties. Studies have established the identity of crystalline urobilin and stercobilin isolated from human urine and feces (Watson, 1935). The crystallization process and physical characteristics like melting points and absorption spectra have been documented in detail.
Clinical Significance
- Historical Context and Clinical Relevance: Urobilin's clinical significance has been a topic of research since its discovery. Studies have focused on its relation to hemoglobin metabolism and hepatic insufficiency. The debate over its origination, either from bacterial decomposition in the intestine or formation within the liver itself, highlights its complex clinical role (Wilbur & Addis, 1914).
Biochemical Analysis
- Quantitative Determination in Body Excretions: There is significant research on the quantitative determination of urobilin and its derivatives in urine and feces. This includes developing methods for accurately measuring its concentration, crucial for understanding its physiological and pathological roles (Naumann, 1936).
Electrophoretic Behavior
- Electrophoretic Studies: The electrophoretic behavior of urobilin compounds has been analyzed to understand their basic and acidic groups' behavior under different pH conditions. This research helps in the biochemical characterization of urobilin and its derivatives (Kahán, 1958).
Environmental Monitoring
- Environmental Monitoring for Human Waste Contamination: Urobilin is considered a potential chemical marker for human waste in environmental waters. Its detection and quantification in source waters can indicate human waste contamination, aiding in water quality monitoring (Jones-Lepp, 2006).
Optical Activity Studies
- Optical Activity and Configuration Analysis: The optical activity of urobilins derived from various sources has been studied. This includes analyzing their conformational properties through various experimental methods, providing insights into their stereochemistry and molecular behavior (Cole et al., 1967).
Chemiluminescence-Based Measurement
- Peroxyoxalate Chemiluminescence for Urobilin Measurement: A novel method for measuring urobilin based on peroxyoxalate chemiluminescence has been developed. This technique offers a cost-effective approach for quantifying urobilin, which can be used in various applications, including healthcare and environmental monitoring (Yokoyama et al., 1994).
Mechanism of Action
Target of Action
Urobilin hydrochloride is primarily involved in the metabolism of heme, a component of hemoglobin . It interacts with various enzymes and microbes in the liver, spleen, and large intestine .
Mode of Action
this compound is generated from the degradation of heme, which is first degraded through biliverdin to bilirubin . Bilirubin is then excreted as bile, which is further degraded by microbes present in the large intestine to urobilinogen . The enzyme responsible for the degradation is bilirubin reductase .
Biochemical Pathways
The biochemical pathway of this compound involves several steps. It starts with the degradation of heme to biliverdin, then to bilirubin. Bilirubin is excreted as bile and further degraded by microbes in the large intestine to urobilinogen . Some urobilinogen is reabsorbed into the bloodstream and delivered to the kidneys . When exposed to air, urobilinogen is oxidized to urobilin .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is produced in the body through the metabolism of heme and is excreted in the urine . The process involves the interaction of this compound with various enzymes and microbes in the body .
Result of Action
The primary result of the action of this compound is the production of urobilin, a chemical primarily responsible for the yellow color of urine . It is a linear tetrapyrrole compound that, along with the related colorless compound urobilinogen, are degradation products of the cyclic tetrapyrrole heme .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of microbes in the large intestine is crucial for the conversion of bilirubin to urobilinogen . Additionally, the presence of oxygen is necessary for the oxidation of urobilinogen to urobilin .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Urobilin hydrochloride plays a crucial role in the biochemical reactions associated with heme degradation. The compound is formed through the oxidation of urobilinogen, which itself is a product of bilirubin reduction. The enzyme bilirubin reductase catalyzes the conversion of biliverdin to bilirubin, which is then further degraded to urobilinogen and subsequently to this compound . This compound interacts with various biomolecules, including enzymes like bilirubin reductase, and is involved in the metabolic pathways of heme degradation .
Cellular Effects
This compound influences various cellular processes, particularly in the liver and kidneys. It affects cell signaling pathways related to heme metabolism and can impact gene expression associated with bilirubin processing. The compound’s presence in urine is indicative of the cellular processes involved in heme degradation and excretion .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with enzymes involved in heme metabolism. It acts as a product of the enzymatic degradation of bilirubin and can influence the activity of enzymes like bilirubin reductase. These interactions can lead to changes in gene expression related to heme metabolism and excretion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable but can degrade under certain conditions, affecting its long-term impact on cellular function. Studies have shown that this compound can influence cellular processes over extended periods, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound can support normal heme metabolism, while higher doses may lead to toxic effects. Studies have observed threshold effects, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in the metabolic pathways of heme degradation. It interacts with enzymes like bilirubin reductase and plays a role in the conversion of biliverdin to bilirubin and subsequently to urobilinogen and this compound. These pathways are crucial for the proper excretion of heme degradation products .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization. The compound’s distribution is essential for its role in heme metabolism and excretion .
Subcellular Localization
This compound is localized in specific subcellular compartments, particularly in the liver and kidneys. It may undergo post-translational modifications that direct it to these compartments, where it exerts its effects on heme metabolism. The compound’s localization is crucial for its function in cellular processes related to heme degradation .
properties
IUPAC Name |
3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h15,26-27,35H,7-14H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKPOTPFIRRROB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NC1CC2=C(C(=C(N2)C=C3C(=C(C(=N3)CC4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43ClN4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657575 | |
| Record name | 3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92619-14-2, 28925-89-5 | |
| Record name | 21H-Biline-8,12-dipropanoic acid, 3,18-diethyl-1,4,5,15,16,19,22,24-octahydro-2,7,13,17-tetramethyl-1,19-dioxo-, monohydrochloride, (4R,16S)-(±)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92619-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic techniques were employed to analyze the structure of l-stercobilin and d-urobilin hydrochlorides, and what information do they provide?
A1: The research employed a combination of spectroscopic techniques, including Vibrational Circular Dichroism (VCD), Infrared Spectroscopy (IR), Electronic Circular Dichroism (ECD), and Circularly Polarized Luminescence (CPL) [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




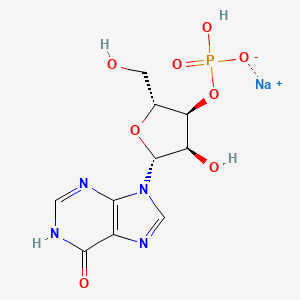
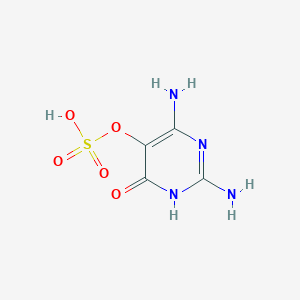
![6-Iodo-7-methoxyimidazo[1,2-A]pyridine](/img/structure/B1498596.png)
![5-((Benzyloxy)carbonyl)-2-oxa-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1498597.png)
![Chromate(1-), bis[3,5-bis(1,1-dimethylethyl)-2-(hydroxy-kappaO)benzoato(2-)-kappaO]-, hydrogen, (T-4)-](/img/structure/B1498599.png)
